3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid is a chemical compound that belongs to the class of benzisoxazole derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a benzisoxazole ring, which is further substituted with a carboxylic acid group. Benzisoxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid typically involves the following steps:
Formation of the Benzisoxazole Ring: The benzisoxazole ring can be synthesized through a cyclization reaction involving an o-nitrophenyl derivative and a suitable reagent such as phosphorus oxychloride (POCl3).
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzisoxazole intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as
Properties
Molecular Formula |
C15H11NO4 |
---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2,1-benzoxazole-5-carboxylic acid |
InChI |
InChI=1S/C15H11NO4/c1-19-11-5-2-9(3-6-11)14-12-8-10(15(17)18)4-7-13(12)16-20-14/h2-8H,1H3,(H,17,18) |
InChI Key |
NNMYRSBCSCYHKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.